
Ludaterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ludaterone is a synthetic antiandrogen compound known for its potent antiandrogenic activity. It is primarily used in the treatment of conditions related to androgen excess, such as benign prostatic hyperplasia. This compound functions by modulating androgen receptors, thereby inhibiting the effects of androgens in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ludaterone involves multiple steps, starting from a steroidal precursor. The process includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups. Specific details on the synthetic routes and reaction conditions are proprietary and often patented by pharmaceutical companies .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ludateron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Entfernung von Sauerstoff oder Addition von Wasserstoff an bestimmte Stellen.
Substitution: Austausch von funktionellen Gruppen durch andere Gruppen, um die Eigenschaften der Verbindung zu verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Bedingungen unter Verwendung von Halogenierungsmitteln oder Nukleophilen
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen aktiven Verbindung, Ludateron, führen .
Wissenschaftliche Forschungsanwendungen
Ludateron hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die antiandrogene Aktivität und Rezeptorbindung zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, die mit der Androgen-Signaltransduktion zusammenhängen.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Androgen-bedingten Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Androgenrezeptoren abzielen .
5. Wirkmechanismus
Ludateron entfaltet seine Wirkung, indem es an Androgenrezeptoren bindet und so die Wirkung von Androgenen blockiert. Diese Hemmung verhindert die Aktivierung von androgen-responsiven Genen, was zu einer Abnahme der androgenen Wirkungen führt. Die molekularen Ziele umfassen Androgenrezeptoren, und die beteiligten Signalwege sind diejenigen, die mit der Androgen-Signaltransduktion zusammenhängen .
Ähnliche Verbindungen:
Flutamid: Ein weiteres Antiandrogen, das zur Behandlung von Prostatakrebs eingesetzt wird.
Bicalutamid: Ein nicht-steroidales Antiandrogen mit ähnlichen Anwendungen.
Enzalutamid: Ein neueres Antiandrogen mit höherer Potenz und Wirksamkeit
Einzigartigkeit von Ludateron: Ludateron ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Potenz als Antiandrogen. Es bietet ein eigenes Profil in Bezug auf Wirksamkeit und Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen .
Wirkmechanismus
Ludaterone exerts its effects by binding to androgen receptors, thereby blocking the action of androgens. This inhibition prevents the activation of androgen-responsive genes, leading to a decrease in androgenic effects. The molecular targets include androgen receptors, and the pathways involved are those related to androgen signaling .
Vergleich Mit ähnlichen Verbindungen
Flutamide: Another antiandrogen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal antiandrogen with similar applications.
Enzalutamide: A newer antiandrogen with higher potency and efficacy
Uniqueness of Ludaterone: this compound is unique due to its specific binding affinity and potency as an antiandrogen. It offers a distinct profile in terms of efficacy and side effects compared to other similar compounds .
Eigenschaften
CAS-Nummer |
124548-08-9 |
|---|---|
Molekularformel |
C20H25ClO5 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one |
InChI |
InChI=1S/C20H25ClO5/c1-10(22)20(25)8-15(23)17-11-6-14(21)13-7-16(24)26-9-18(13,2)12(11)4-5-19(17,20)3/h6-7,11-12,15,17,23,25H,4-5,8-9H2,1-3H3/t11-,12+,15-,17-,18-,19+,20+/m1/s1 |
InChI-Schlüssel |
ZHSNBOJOKRJMQY-BVJLIMHSSA-N |
Isomerische SMILES |
CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O)O |
Kanonische SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


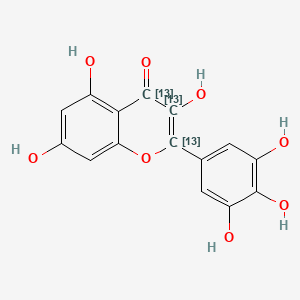
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
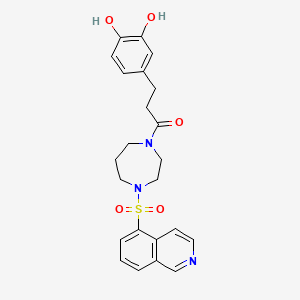


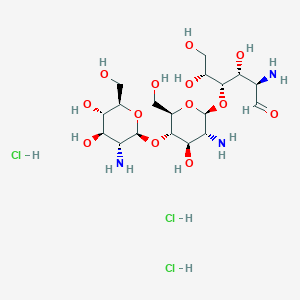

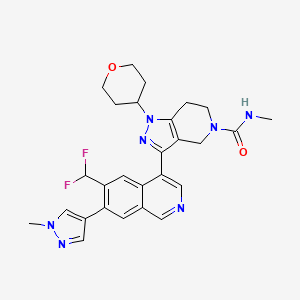
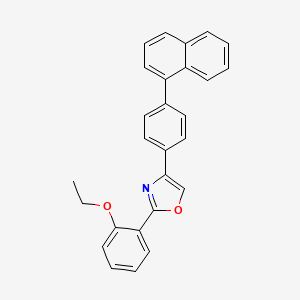
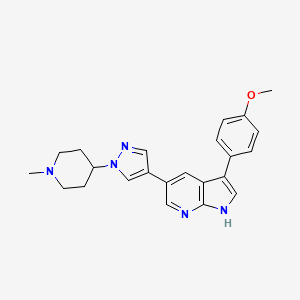
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
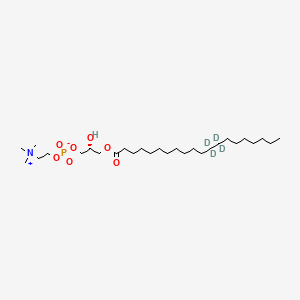
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
